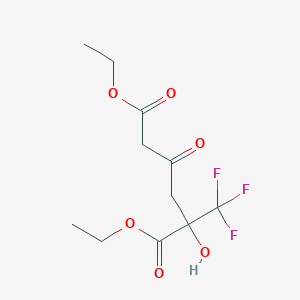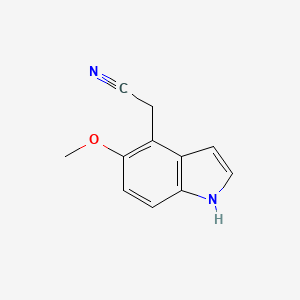
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, an oxazole ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate: The synthesis begins with the preparation of the difluorocyclohexyl intermediate through a fluorination reaction of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxazole Ring Formation: The difluorocyclohexyl intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of reagents like phosphorus oxychloride (POCl3) and amines.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)-4-(methyl)-1,3-oxazole-5-carboxylic acid
- 2-(4,4-Difluorocyclohexyl)-4-(ethyl)-1,3-oxazole-5-carboxylic acid
- 2-(4,4-Difluorocyclohexyl)-4-(butyl)-1,3-oxazole-5-carboxylic acid
Uniqueness
2-(4,4-Difluorocyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential for forming hydrogen bonds with biological targets.
Propriétés
Formule moléculaire |
C13H17F2NO3 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H17F2NO3/c1-7(2)9-10(12(17)18)19-11(16-9)8-3-5-13(14,15)6-4-8/h7-8H,3-6H2,1-2H3,(H,17,18) |
Clé InChI |
MGOUSNFDNINGEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)




![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)



![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)

